N,N-dimethylthiazol-2-amine

Description

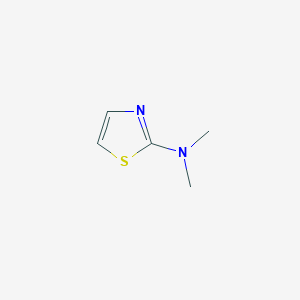

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZFDYQSENAPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498726 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-08-1 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiazole: Properties, Synthesis, and Applications

A Note on Nomenclature: This guide addresses the chemical and physical properties of 2-Amino-4,5-dimethylthiazole. Initial inquiries regarding "N,N-dimethylthiazol-2-amine" did not yield substantial data for a comprehensive review. It is likely that the intended compound of interest was the widely studied and commercially available 2-Amino-4,5-dimethylthiazole, which is the focus of this document. This compound is a primary amine with methyl substituents on the thiazole ring, a structure of significant interest in medicinal chemistry.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in drug discovery and development.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The compound 2-Amino-4,5-dimethylthiazole, a key representative of this class, offers a valuable building block for the synthesis of novel therapeutic agents. Its chemical reactivity, characterized by the nucleophilic amino group and the aromatic thiazole ring, allows for diverse structural modifications to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the essential chemical and physical properties of 2-Amino-4,5-dimethylthiazole, its synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of 2-Amino-4,5-dimethylthiazole and its commonly used hydrochloride salt are summarized below. It is important to note that properties can vary slightly based on the purity and experimental conditions.

| Property | Value | Source |

| Chemical Name | 2-Amino-4,5-dimethylthiazole | - |

| Synonyms | 4,5-Dimethylthiazol-2-amine | - |

| CAS Number | 71574-33-9 (for hydrochloride) | - |

| Molecular Formula | C₅H₈N₂S | - |

| Molecular Weight | 128.19 g/mol | - |

| Appearance | Typically a powder | - |

| Melting Point | 273-274 °C (decomposes) (hydrochloride) | |

| Solubility | Soluble in water, alcohols, and diethyl ether. | |

| pKa | Data not readily available | - |

| LogP | -0.038 (for 2-aminothiazole) | [3] |

Spectroscopic Profile

The structural elucidation of 2-Amino-4,5-dimethylthiazole and its derivatives relies on standard spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the following signals would be anticipated for 2-Amino-4,5-dimethylthiazole:

-

-NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift of this peak is highly dependent on the solvent and concentration.

-

-CH₃ Protons: Two distinct singlets for the methyl groups at the C4 and C5 positions of the thiazole ring. These would likely appear in the upfield region of the spectrum.

For a related compound, 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea, the methyl protons on the thiazole ring appear as singlets.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework:

-

Thiazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, bonded to the amino group and two heteroatoms, would be the most downfield.

-

Methyl Carbons: Two signals in the upfield region corresponding to the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups:

-

N-H Stretching: A pair of bands in the region of 3100-3500 cm⁻¹ characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹, indicative of the C=N bond within the thiazole ring.

-

C-H Stretching: Bands corresponding to the stretching of the C-H bonds in the methyl groups.

For a similar compound, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, the IR spectrum shows bands at 3364 cm⁻¹ for the NH₂ group and 1684 cm⁻¹ for the C=O group of the ester.[5]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of 2-amino-5-methylthiazole shows a molecular ion peak (M+) corresponding to its molecular weight.[6] For 2-Amino-4,5-dimethylthiazole, the molecular ion peak would be expected at m/z = 128.

Synthesis and Reactivity

Synthesis: The Hantzsch Thiazole Synthesis

A primary and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For 2-Amino-4,5-dimethylthiazole, the synthesis would typically proceed by reacting 3-chloro-2-butanone with thiourea.

Sources

- 1. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to N,N-dimethylthiazol-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethylthiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide will explore its relevance in drug discovery, supported by spectroscopic analysis and safety considerations, offering a holistic resource for researchers in the field.

Core Concepts: Unveiling the Molecular Identity

N,N-dimethylthiazol-2-amine, a substituted aminothiazole, is a molecule with a rich chemical character that has garnered attention in the landscape of drug discovery. Its foundational structure is built upon a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is further functionalized with a dimethylamino group at the 2-position, a modification that significantly influences its electronic properties and potential biological activity.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N,N-Dimethyl-1,3-thiazol-2-amine . This name precisely describes the arrangement of atoms within the molecule: a thiazole ring with a dimethylamino group attached to the carbon atom at the second position of the ring.

The molecular formula of N,N-dimethylthiazol-2-amine is C₅H₈N₂S, and it has a molecular weight of approximately 128.20 g/mol .[1]

Below is a DOT language script to generate the 2D molecular structure of N,N-dimethylthiazol-2-amine.

Physicochemical Properties

Understanding the physicochemical properties of N,N-dimethylthiazol-2-amine is crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| CAS Number | 6142-08-1 | [1] |

| LogP | 1.21 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and lipid membrane permeability. The absence of hydrogen bond donors and the presence of three acceptors will dictate its interaction with biological targets.

Synthesis of N,N-dimethylthiazol-2-amine: A Step-by-Step Protocol

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[2] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For N,N-dimethylthiazol-2-amine, a common and efficient approach involves the reaction of 2-chlorothiazole with dimethylamine.

Experimental Protocol: Synthesis from 2-Chlorothiazole

This protocol outlines a reliable method for the laboratory-scale synthesis of N,N-dimethylthiazol-2-amine.

Materials:

-

2-Chlorothiazole

-

Dimethylamine (40% solution in water)

-

Ethanol

-

Potassium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorothiazole (10 mmol, 1.19 g) in ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add potassium carbonate (20 mmol, 2.76 g) followed by the slow addition of a 40% aqueous solution of dimethylamine (30 mmol, 3.38 mL). The addition of potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (30 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL). The use of a separatory funnel is essential for efficient phase separation.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N-dimethylthiazol-2-amine can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a pale yellow oil.

Spectroscopic Characterization

The structural integrity and purity of synthesized N,N-dimethylthiazol-2-amine must be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the methyl groups of the dimethylamino moiety. The two protons on the thiazole ring will likely appear as doublets in the aromatic region (δ 6.5-7.5 ppm) due to coupling with each other. The six protons of the two equivalent methyl groups will appear as a singlet in the upfield region (δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon atom attached to the dimethylamino group (C2) is expected to have a chemical shift in the range of δ 160-170 ppm. The other two carbons of the thiazole ring will resonate in the aromatic region (δ 100-140 ppm). The two equivalent methyl carbons of the dimethylamino group will show a single peak in the upfield region (δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=N stretching: Around 1600-1650 cm⁻¹

-

C-N stretching: Around 1250-1350 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 2800-3100 cm⁻¹

-

Ring vibrations of the thiazole nucleus: In the fingerprint region (below 1500 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments arising from the cleavage of the thiazole ring.

Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

While specific research on N,N-dimethylthiazol-2-amine is emerging, its structural similarity to other biologically active 2-aminothiazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The dimethylamino group can influence the compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Researchers can leverage this scaffold to design and synthesize libraries of compounds for screening against various disease targets, such as kinases, which are often implicated in cancer and inflammatory diseases.

Safety and Handling

Conclusion

N,N-dimethylthiazol-2-amine is a valuable heterocyclic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the established biological significance of the 2-aminothiazole core make it a compound of high interest for medicinal chemists and drug discovery professionals. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a catalyst for further research and development in this exciting area.

References

-

LookChem. N,N-dimethylthiazol-2-amine. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N-dimethylthiazol-2-amine from 2-aminothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylthiazol-2-amine, a valuable building block in medicinal chemistry, from the readily available starting material, 2-aminothiazole. The core of this document focuses on the practical application and mechanistic understanding of the premier synthetic route: the Eschweiler-Clarke reaction. Additionally, alternative methodologies, such as direct methylation, are explored and critically evaluated. This guide is intended to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, insights into reaction mechanisms, and guidance on purification and characterization of the final product. The 2-aminothiazole scaffold is a privileged structure in a wide array of pharmaceuticals, and the N,N-dimethylated analogue is a key intermediate for modulating pharmacological properties.[1]

Introduction

The 2-aminothiazole moiety is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[2] Its derivatives are integral to the development of drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. The strategic modification of the 2-amino group, particularly through N-alkylation, is a frequently employed tactic to fine-tune the physicochemical and pharmacokinetic properties of these molecules, thereby enhancing their therapeutic potential.

This guide focuses on the synthesis of N,N-dimethylthiazol-2-amine, a tertiary amine that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The primary method detailed herein is the Eschweiler-Clarke reaction, a classic and highly effective procedure for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[3][4] The causality behind the experimental choices, potential challenges, and detailed procedural steps are elucidated to ensure replicability and a thorough understanding of the chemical transformation.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the preferred method for the synthesis of N,N-dimethylthiazol-2-amine from 2-aminothiazole due to its high yield, operational simplicity, and, most importantly, its inherent chemoselectivity for the tertiary amine.[3][4][5] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4][5]

Reaction Mechanism

The mechanism of the Eschweiler-Clarke reaction is a stepwise process that involves the formation of an iminium ion followed by its reduction.[3][4]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-aminothiazole) on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the monomethylated amine and carbon dioxide.

-

Second Methylation: The resulting secondary amine, N-methylthiazol-2-amine, is more nucleophilic than the starting primary amine and rapidly undergoes a second reaction with formaldehyde to form a new iminium ion.

-

Final Reduction: A second equivalent of formic acid reduces this iminium ion to the final product, N,N-dimethylthiazol-2-amine. The reaction ceases at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion.[3]

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of N,N-dimethylthiazol-2-amine via the Eschweiler-Clarke reaction.

Materials:

-

2-Aminothiazole

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (or potassium hydroxide)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1.0 eq).

-

Reagent Addition: To the stirred starting material, add formic acid (excess, typically 3-5 eq) followed by the slow addition of an aqueous solution of formaldehyde (excess, typically 3-5 eq). The reaction is exothermic, so addition should be controlled.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-6 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH > 9). This step should be performed in an ice bath as it is highly exothermic.

-

Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).

-

Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylthiazol-2-amine.

Purification of N,N-dimethylthiazol-2-amine

The crude product obtained from the Eschweiler-Clarke reaction may contain unreacted starting materials and side products. Purification is essential to obtain the product in high purity.

-

Column Chromatography: This is a highly effective method for purifying N,N-dimethylthiazol-2-amine. A silica gel column is typically used with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[6] The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method. The boiling point of the compound will determine the required temperature and vacuum.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of amine derivatives include ethanol, isopropanol, or mixtures of polar and non-polar solvents.

Alternative Synthetic Route: Direct Methylation with Methyl Iodide

Direct methylation of 2-aminothiazole with a methylating agent like methyl iodide is an alternative approach. However, this method is often less desirable due to the potential for over-alkylation.

Challenges and Mechanistic Considerations

The primary challenge with direct methylation is controlling the degree of alkylation. The monomethylated product, N-methylthiazol-2-amine, is more nucleophilic than the starting 2-aminothiazole. Consequently, it can compete with the starting material for the methylating agent, leading to the formation of the desired N,N-dimethylthiazol-2-amine as well as the undesired quaternary ammonium salt, 2-(trimethylammonio)thiazole iodide. The formation of this quaternary salt is irreversible and represents a loss of product.[7]

Experimental Protocol (Illustrative)

While less ideal, a carefully controlled direct methylation can be performed.

Materials:

-

2-Aminothiazole

-

Methyl iodide

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A suitable aprotic solvent (e.g., acetonitrile or DMF)

-

Standard laboratory glassware for reaction and workup

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.2 eq) in a suitable aprotic solvent like acetonitrile.

-

Reagent Addition: Add methyl iodide (2.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of mono-, di-, and quaternary methylated products.

-

Purification: Extensive purification by column chromatography is typically required to isolate the desired N,N-dimethylthiazol-2-amine from the product mixture.

Product Characterization

Thorough characterization of the synthesized N,N-dimethylthiazol-2-amine is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two equivalent methyl groups (a singlet integrating to 6 protons), and signals for the protons on the thiazole ring. |

| ¹³C NMR | Resonances for the two equivalent methyl carbons and the carbons of the thiazole ring. |

| Mass Spec. | The molecular ion peak corresponding to the mass of N,N-dimethylthiazol-2-amine. |

| IR Spec. | Characteristic C-H stretching and bending frequencies for the methyl and thiazole ring protons, as well as C=N and C-S stretching vibrations of the thiazole ring. The absence of N-H stretching bands (present in the starting material) is a key indicator of successful dimethylation. |

Conclusion

The synthesis of N,N-dimethylthiazol-2-amine from 2-aminothiazole is a key transformation for the development of novel pharmaceutical agents. This guide has provided a detailed examination of the most effective synthetic method, the Eschweiler-Clarke reaction, offering a comprehensive protocol and mechanistic insights. While direct methylation presents an alternative, its significant drawback of over-alkylation makes it a less favorable choice. The provided information on purification and characterization will aid researchers in obtaining and verifying the desired product with high purity. A thorough understanding of these synthetic strategies is essential for any scientist working in the field of medicinal chemistry and drug development.

References

- Bruker. (n.d.). 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer at ambient temperature and chemical shifts are given relative to residual solvent. The Royal Society of Chemistry.

- Wikipedia. (2024). Eschweiler–Clarke reaction.

- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

- MDPI. (n.d.).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Google Patents. (n.d.).

- National Institutes of Health. (2023, February 23).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- YouTube. (2019, June 17).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.

- BenchChem. (2025). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- ChemRxiv. (2021, January 21).

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- The Royal Society of Chemistry. (2023, March 20).

- EXCLI Journal. (2025, January 3).

- Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025, November 1).

- ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.

- A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.).

- MDPI. (2021, March 7).

- ResearchGate. (n.d.). Determination of Cd(II), Cu(II) and Ni(II) in aqueous samples by ICP-OES after on-line preconcentration in column packed with silica modified with 2-aminothiazole.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).

- Understanding Overmethylation: Symptoms, Causes, and Solutions. (2024, June 17).

- NutriPATH. (n.d.).

- Methyl-Life. (2025, February 10).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. excli.de [excli.de]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and material safety data sheet for N,N-dimethylthiazol-2-amine

An In-Depth Technical Guide to N,N-dimethylthiazol-2-amine: Synthesis, Characterization, and Application

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of therapeutics ranging from anticancer to anti-inflammatory agents.[3][4] This guide focuses on a specific derivative, N,N-dimethylthiazol-2-amine , providing an in-depth examination of its chemical properties, safety considerations, synthesis, and spectroscopic characterization. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

N,N-dimethylthiazol-2-amine is a tertiary amine derivative of the core 2-aminothiazole heterocycle. The permanent methylation of the exocyclic amine nitrogen significantly alters its properties compared to the primary amine parent, primarily by eliminating its hydrogen bond donating capability and modifying its basicity and nucleophilicity.

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethylthiazol-2-amine | [5] |

| Synonyms | 2-dimethylaminothiazole, N,N-Dimethyl-1,3-thiazol-2-amine | [5] |

| CAS Number | 6142-08-1 | [5] |

| Molecular Formula | C₅H₈N₂S | [5] |

| Molecular Weight | 128.19 g/mol | [5] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| LogP | 1.209 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Material Safety and Handling

Core Hazard Analysis:

-

2-Aminothiazole (Parent Structure): Classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[6]

-

Aliphatic Amines (e.g., Dimethylamine): Often flammable, corrosive, and can cause skin irritation and serious eye damage. They may also be harmful if inhaled and cause respiratory irritation.

Based on this analysis, N,N-dimethylthiazol-2-amine should be handled with caution as a potentially hazardous substance. The following table summarizes the anticipated GHS classifications.

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Serious Eye Damage (Category 1/2) | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[6] If swallowed, rinse mouth and seek medical attention.[6][7] If inhaled, move the person to fresh air.[6]

Synthesis and Mechanistic Insights

The synthesis of N,N-dimethylthiazol-2-amine can be logically approached via the exhaustive methylation of the parent 2-aminothiazole. This is a classic N-alkylation reaction where the nucleophilic exocyclic amine attacks an electrophilic methyl source.

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yielding method for this transformation is reductive amination using formaldehyde as the carbon source and a hydride reducing agent. This method is often preferred over direct alkylation with methyl halides as it can be performed in a one-pot fashion and often results in cleaner reactions with easier purification.

The mechanism involves two key stages:

-

Imine/Eschenmoser Salt Formation: The primary amine of 2-aminothiazole first reacts with formaldehyde to form a hydroxymethyl intermediate, which then dehydrates to an iminium ion. A second equivalent of formaldehyde reacts with the resulting secondary amine to form a stable tertiary iminium salt, analogous to an Eschenmoser salt.

-

Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, completing the methylation process and yielding the final tertiary amine product. STAB is an excellent choice as it is milder than NaBH₄ and can be used in acidic conditions which favor iminium ion formation.

Caption: A standard workflow for the structural elucidation of a synthesized organic compound.

Reactivity and Applications in Drug Development

The 2-aminothiazole moiety is a powerful pharmacophore due to its ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding and metal chelation. While N,N-dimethylation prevents hydrogen bond donation from the exocyclic amine, the molecule retains key features:

-

Reactivity: The endocyclic (ring) nitrogen remains a potential site for electrophilic attack, such as quaternization with alkyl halides. [8][9]The thiazole ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Medicinal Chemistry Significance: The N,N-dimethyl-2-aminothiazole structure is a key building block in medicinal chemistry. [2][10]It serves as a rigid scaffold to which other pharmacophoric elements can be attached. The tertiary amine provides a basic center that can be crucial for salt formation, improving solubility and bioavailability of a potential drug candidate. Its presence in larger molecules contributes to the overall polarity and receptor binding profile. The parent 2-aminothiazole scaffold is found in numerous approved drugs, and N-substituted derivatives are a major focus of ongoing research to develop new agents with improved potency and selectivity. [2][3][10]

Experimental Protocols

Protocol: Synthesis of N,N-dimethylthiazol-2-amine via Reductive Amination

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

2-Aminothiazole (1.00 g, 10.0 mmol, 1.0 equiv.)

-

Aqueous Formaldehyde (37 wt. %, 2.43 mL, 30.0 mmol, 3.0 equiv.)

-

Sodium triacetoxyborohydride (STAB) (6.36 g, 30.0 mmol, 3.0 equiv.)

-

1,2-Dichloroethane (DCE), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.00 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (50 mL) followed by aqueous formaldehyde (2.43 mL, 30.0 mmol). Stir the resulting suspension at room temperature for 1 hour.

-

Reduction: Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N,N-dimethylthiazol-2-amine as the final product.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Online] Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Online] Available at: [Link]

-

Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]

-

Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. [Online] Available at: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Online] Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Online] Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

-

Organic Chemistry Org. (n.d.). New Methods for the Synthesis of 2-Aminothiazolones. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. [Online] Available at: [Link]

-

Wang, Y., et al. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. [Online] Available at: [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

LookChem. (n.d.). N,N-dimethylthiazol-2-amine. [Online] Available at: [Link]

-

Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Online] Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]

-

NIH. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Online] Available at: [Link]

-

ResearchGate. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. [Online] Available at: [Link]

-

PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. [Online] Available at: [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N,N-dimethylthiazol-2-amine: An In-depth Technical Guide

Introduction

N,N-dimethylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The 2-aminothiazole core is found in numerous pharmaceuticals, highlighting the importance of thoroughly characterizing its derivatives.[1] Precise structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of synthesized compounds, which is a critical step in the drug discovery pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylthiazol-2-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while predicted based on the analysis of analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers and scientists engaged in the synthesis and application of this compound. Each section details the expected spectral features, their interpretation, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For N,N-dimethylthiazol-2-amine, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the presence of the thiazole ring and the N,N-dimethyl substitution.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-dimethylthiazol-2-amine is expected to be relatively simple, displaying two key signals corresponding to the protons on the thiazole ring and the methyl groups attached to the exocyclic nitrogen.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.15 | d, J = 3.5 Hz | 1H | H-4 |

| ~ 6.60 | d, J = 3.5 Hz | 1H | H-5 |

| ~ 3.10 | s | 6H | N(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The two doublets at approximately 7.15 and 6.60 ppm are characteristic of the two vicinal protons on the thiazole ring. The downfield shift of H-4 compared to H-5 is attributed to the deshielding effect of the adjacent sulfur atom and the nitrogen of the dimethylamino group. The coupling constant (J) of around 3.5 Hz is typical for protons on a thiazole ring.[2]

A prominent singlet integrating to six protons at approximately 3.10 ppm is the hallmark of the two equivalent methyl groups of the N,N-dimethylamino substituent. The chemical shift is consistent with N-methyl groups in similar chemical environments.[3][4] The absence of an N-H proton signal, which would typically appear as a broad singlet, confirms the tertiary nature of the exocyclic amine.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in N,N-dimethylthiazol-2-amine will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C-2 |

| ~ 140 | C-4 |

| ~ 110 | C-5 |

| ~ 40 | N(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal, expected around 170 ppm, is assigned to the C-2 carbon. This significant deshielding is due to its direct attachment to two electronegative nitrogen atoms and the sulfur atom within the heterocyclic ring.[6] The C-4 and C-5 carbons of the thiazole ring are expected to resonate at approximately 140 ppm and 110 ppm, respectively. The signal around 40 ppm is characteristic of the carbon atoms of the N,N-dimethylamino group.[5][7]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N,N-dimethylthiazol-2-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1 second.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N,N-dimethylthiazol-2-amine will be characterized by the absence of N-H stretching vibrations and the presence of absorptions corresponding to the thiazole ring and the C-N bonds.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch (thiazole ring) |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~ 1580 - 1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |

| ~ 1350 - 1250 | Strong | Aromatic C-N stretching |

| ~ 1250 - 1020 | Medium | Aliphatic C-N stretching |

Interpretation of the IR Spectrum:

A key feature in the IR spectrum of N,N-dimethylthiazol-2-amine is the absence of any significant absorption in the 3500-3300 cm⁻¹ region, which confirms the tertiary nature of the amine, as there are no N-H bonds.[8][9] The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the thiazole ring. The peaks in the 2950-2850 cm⁻¹ region arise from the C-H stretching of the N-methyl groups.

The characteristic vibrations of the thiazole ring, involving C=N and C=C stretching, are expected to appear as a series of bands in the 1580-1450 cm⁻¹ region.[1] A strong absorption between 1350-1250 cm⁻¹ is indicative of the aromatic C-N stretching vibration, while the aliphatic C-N stretching of the dimethylamino group will likely appear in the 1250-1020 cm⁻¹ range.[5][8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of dry N,N-dimethylthiazol-2-amine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 128 | [M]⁺˙ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 85 | [M - HN(CH₃)₂]⁺˙ |

| 71 | [M - C₃H₃S]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of N,N-dimethylthiazol-2-amine is expected to show a molecular ion peak ([M]⁺˙) at an m/z of 128, corresponding to its molecular weight (C₅H₈N₂S).[10] The fragmentation pattern will be influenced by the stability of the resulting ions.

A common fragmentation pathway for N,N-dimethylamino compounds is the loss of a methyl radical, which would result in a fragment ion at m/z 113. Another plausible fragmentation involves the cleavage of the exocyclic C-N bond, leading to the loss of a dimethylamine radical and a fragment at m/z 85. Cleavage of the thiazole ring can also occur, leading to various smaller fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the electron energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Visualizing Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the different parts of the N,N-dimethylthiazol-2-amine molecule and their expected spectroscopic signals.

Caption: Correlation of molecular structure with key NMR, IR, and MS data.

Conclusion

The comprehensive spectroscopic analysis of N,N-dimethylthiazol-2-amine, encompassing NMR, IR, and MS techniques, provides a detailed and self-validating framework for its structural confirmation. The predicted data and interpretations presented in this guide offer researchers a reliable reference for identifying this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to maintaining scientific integrity and advancing drug development endeavors.

References

-

A. S. Tekale, B.N. Muthal. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI.

-

N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. [Link]

-

N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). ResearchGate. [Link]

-

IR: amines. (n.d.). University of California, Los Angeles. [Link]

-

N,N-dimethylthiazol-2-amine. (n.d.). LookChem. [Link]

-

N-ethyl-1,3,4-thiadiazol-2-amine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). (n.d.). Human Metabolome Database. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

-

13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-. (n.d.). Doc Brown's Chemistry. [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. [Link]

-

infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Methylamine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

-

2-Propanamine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Aminothiazole. (n.d.). NIST WebBook. [Link]

-

N,N-Dimethyl-2-pyridinamine. (n.d.). NIST WebBook. [Link]

-

Spectral absorption properties of atmospheric aerosols. (2007). Atmospheric Chemistry and Physics. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. lookchem.com [lookchem.com]

Solubility and stability of N,N-dimethylthiazol-2-amine in various solvents

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethylthiazol-2-amine

Foreword: A Framework for Characterization

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. N,N-dimethylthiazol-2-amine, a substituted aminothiazole, represents a class of heterocyclic compounds of significant interest due to their prevalence in medicinally active molecules. This guide serves not as a static data sheet, but as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It is designed to empower you to thoroughly characterize the solubility and stability of N,N-dimethylthiazol-2-amine and analogous compounds. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—the causal logic behind experimental choices, ensuring that the data you generate is robust, reliable, and fit for purpose in a regulatory environment.

This document will guide you through the strategic selection of solvents, provide detailed protocols for solubility determination, and outline a systematic approach to evaluating chemical stability through forced degradation studies, in alignment with international regulatory standards.

Part 1: Solubility Profiling of N,N-dimethylthiazol-2-amine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive understanding of its behavior in various solvent systems is a foundational requirement in early-stage development.[1]

Physicochemical Landscape and Predicted Behavior

To approach solubility testing rationally, we must first consider the inherent properties of N,N-dimethylthiazol-2-amine.

-

Structure: The molecule contains a polar thiazole ring with a sulfur and two nitrogen atoms, and a tertiary amine group (-N(CH₃)₂).

-

Polarity: The presence of heteroatoms imparts polarity, suggesting potential solubility in polar solvents. The dimethyl groups add some lipophilic character.

-

Hydrogen Bonding: The tertiary amine nitrogen is a hydrogen bond acceptor, as are the ring nitrogen and sulfur atoms. It lacks a hydrogen bond donor, which will influence its interactions with protic solvents.

-

Basicity: The amine group is basic and will be protonated at low pH, significantly increasing its solubility in acidic aqueous media.

Based on these features, we can predict moderate to good solubility in polar organic solvents and pH-dependent solubility in aqueous systems.

Strategic Solvent Selection

The choice of solvents should be deliberate, covering a range of polarities and functionalities relevant to pharmaceutical processing (e.g., synthesis, purification, formulation).[2][3][4] Our selection is guided by safety, environmental impact, and regulatory acceptance, often categorized by guides such as the Sanofi Solvent Selection Guide.[2][3]

Table 1: Recommended Solvent Panel for Solubility Screening

| Class | Solvent | Rationale |

| Polar Protic | Water | The universal biological and pharmaceutical solvent; essential for aqueous formulations.[4] |

| Methanol | A common polar protic solvent used in synthesis and analysis. | |

| Ethanol | A Class 3 solvent with high regulatory acceptance, widely used in formulations.[4] | |

| Polar Aprotic | Acetonitrile | Widely used in reversed-phase HPLC; relevant for analytical and purification processes. |

| Acetone | A versatile Class 3 solvent for extractions and cleaning.[4] | |

| Dimethyl Sulfoxide (DMSO) | A highly polar solvent capable of dissolving many poorly soluble compounds; common for stock solutions. | |

| Ethyl Acetate | A moderately polar ester, common in synthesis and extraction.[4] | |

| Nonpolar | Toluene | A nonpolar aromatic solvent, representing a different class of intermolecular interactions. |

| Heptane/Hexane | Aliphatic hydrocarbons to establish solubility in highly nonpolar media. | |

| Aqueous Buffers | pH 2.0 (HCl) | Represents acidic conditions (e.g., stomach); expected high solubility due to amine protonation. |

| pH 7.4 (Phosphate) | Represents physiological pH. |

Experimental Protocol: Isothermal Saturation Method for Thermodynamic Solubility

This protocol provides a self-validating system for determining equilibrium solubility, ensuring the solution is genuinely saturated.

1. Materials and Equipment:

-

N,N-dimethylthiazol-2-amine (solid, verified purity)

-

Selected solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding vials

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or a validated UV-Vis spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of solid N,N-dimethylthiazol-2-amine to a vial (e.g., 10-20 mg). The visual presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the system to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Accurately dilute the collected sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-established analytical method calibration curve.

-

Quantification: Analyze the concentration of N,N-dimethylthiazol-2-amine in the diluted sample using a calibrated HPLC-UV or other validated method.

3. Data Analysis:

-

Calculate the concentration of the saturated solution (solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Assessment

Stability testing is a mandatory regulatory requirement to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5] Forced degradation, or stress testing, is the cornerstone of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6][7][8]

Anticipated Degradation Pathways

The structure of N,N-dimethylthiazol-2-amine suggests several potential vulnerabilities:

-

Hydrolysis: While the C-N bond of the tertiary amine is generally stable, extreme pH conditions could potentially lead to cleavage, especially if the thiazole ring is susceptible to opening.

-

Oxidation: The sulfur atom in the thiazole ring is a likely site for oxidation (to sulfoxide or sulfone). The tertiary amine could also be susceptible to oxidation to form an N-oxide.

-

Photolysis: Aromatic and heterocyclic rings can absorb UV radiation, leading to photolytic degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule.

The general instability of amines in the presence of process chemicals like nitric acid or nitrous acid is well-documented, often involving reactions at the carbon atom alpha to the nitrogen.

Experimental Protocol: Forced Degradation Study

This study should be conducted according to ICH Q1A(R2) guidelines.[6] The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated in sufficient quantities for detection without over-stressing the molecule to form irrelevant secondary degradants.[6][7]

1. Stock Solution Preparation:

-

Prepare a stock solution of N,N-dimethylthiazol-2-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution (or solid API) in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

3. Methodology:

-

For each condition, set up a series of vials.

-

Pull samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Immediately quench the reaction if necessary. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation product peaks.

4. Data Presentation and Analysis:

-

Calculate the percentage of API remaining and the percentage of degradation.

-

Determine the peak area of any new peaks (degradants) and express them as a percentage of the total peak area.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration (hr) | % Assay of Parent Compound | % Degradation | Number of Degradants >0.1% |

| 0.1 M HCl, 60 °C | 24 | 88.5 | 11.5 | 2 |

| 0.1 M NaOH, 60 °C | 24 | 95.2 | 4.8 | 1 |

| 3% H₂O₂, RT | 12 | 82.1 | 17.9 | 3 |

| Thermal (80 °C) | 48 | 99.1 | 0.9 | 0 |

| Photolytic (ICH Q1B) | - | 91.7 | 8.3 | 2 |

Visualization: Logic of a Forced Degradation Study

Caption: Logical framework for a forced degradation study.

Conclusion

The characterization of N,N-dimethylthiazol-2-amine, or any new chemical entity, is a systematic endeavor built on foundational scientific principles and regulatory expectations. By following the detailed protocols within this guide for solubility profiling and stability assessment, researchers can generate high-quality, reliable data. This information is critical for making informed decisions throughout the drug development lifecycle, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. This structured approach ensures not only scientific rigor but also alignment with the stringent requirements of the pharmaceutical industry.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry.

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- SGS Denmark. (n.d.). Forced Degradation Testing.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- INIS-IAEA. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalpharmatek.com [globalpharmatek.com]

- 5. Forced Degradation Testing | SGS Denmark [sgs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Potential Industrial Applications of N,N-dimethylthiazol-2-amine

Abstract: N,N-dimethylthiazol-2-amine is a heterocyclic amine with significant potential for a range of industrial applications. While specific research on this compound is emerging, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide array of biological and chemical activities. This guide synthesizes the existing knowledge on 2-aminothiazoles to project the potential industrial applications of N,N-dimethylthiazol-2-amine, focusing on its role as a versatile building block in pharmaceuticals and agrochemicals, as well as its potential use in materials science as a corrosion inhibitor. This document is intended for researchers, chemists, and professionals in drug development and materials science, providing a forward-looking perspective on the opportunities this molecule presents.

Introduction to N,N-dimethylthiazol-2-amine

N,N-dimethylthiazol-2-amine belongs to the family of 2-aminothiazoles, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1] The core 2-aminothiazole scaffold is a cornerstone for the synthesis of numerous compounds, including sulfur drugs, biocides, and fungicides.[1]

Chemical Structure and Properties

The chemical structure of N,N-dimethylthiazol-2-amine features a thiazole ring with a dimethylamino group at the 2-position. This substitution is expected to influence its solubility, basicity, and reactivity compared to the parent 2-aminothiazole. The presence of the tertiary amine group can also play a crucial role in its interaction with biological targets and its performance in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 6142-08-1 | [2] |

| Molecular Formula | C5H8N2S | [3] |

| Molecular Weight | 128.19 g/mol | [3] |

Synthesis Strategies

The synthesis of N,N-dimethylthiazol-2-amine can be approached through modifications of the well-established Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-haloketone with a thiourea derivative. For N,N-dimethylthiazol-2-amine, N,N-dimethylthiourea would be the logical starting material.

Caption: Generalized Hantzsch synthesis for N,N-dimethylthiazol-2-amine.

Potential Pharmaceutical Applications

The 2-aminothiazole moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds.[4] This suggests that N,N-dimethylthiazol-2-amine could serve as a valuable starting material or fragment for the development of new therapeutic agents.

Rationale: The 2-Aminothiazole Scaffold in Drug Discovery

Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6] The versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

As a Precursor for Kinase Inhibitors (Anticancer Agents)

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-aminothiazole structure is a common motif in this class of drugs. By functionalizing the N,N-dimethylthiazol-2-amine core, novel kinase inhibitors could be developed.

A plausible synthetic strategy would involve the acylation of the thiazole nitrogen or substitution at other positions on the ring to introduce functionalities that can interact with specific kinases.

Caption: Workflow for developing kinase inhibitors from N,N-dimethylthiazol-2-amine.

-

Synthesize a library of N,N-dimethylthiazol-2-amine derivatives with diverse substitutions.

-

Primary Screening: Screen the library against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: Determine the IC50 values for the most active compounds from the primary screen.

-

Cell-Based Assays: Evaluate the antiproliferative activity of the lead compounds in relevant cancer cell lines.

-

Mechanism of Action Studies: Confirm target engagement and elucidate the downstream signaling effects in cells.

Exploration in Neurodegenerative Diseases (Anti-prion Activity)

Recent studies have identified 2-aminothiazole derivatives as potent inhibitors of prion protein (PrPSc) accumulation, a key event in diseases like Creutzfeldt-Jakob disease.[7] N,N-dimethylthiazol-2-amine could be a valuable starting point for developing new anti-prion therapeutics.

The 2-aminothiazole core may interact with PrPSc aggregates, preventing their further growth or promoting their clearance. The N,N-dimethyl substitution could enhance blood-brain barrier penetration, a critical property for drugs targeting the central nervous system.

-

In vitro Prion Aggregation Assay: Test the ability of N,N-dimethylthiazol-2-amine and its derivatives to inhibit the formation of PrPSc aggregates in a cell-free system.

-

Cell-Based Prion Propagation Assay: Evaluate the compounds' efficacy in reducing PrPSc levels in infected neuronal cell lines.

-

Pharmacokinetic Studies: Assess the brain penetration of lead compounds in animal models.

-

In vivo Efficacy Studies: Test the therapeutic potential of the most promising candidates in animal models of prion disease.

Potential Agrochemical Applications

The thiazole ring is present in several commercially successful agrochemicals. A related compound, N-Methyl-1,3-Benzothiazol-2-Amine, is a known intermediate in the production of the herbicide methabenzthiazuron.[8] This suggests a potential role for N,N-dimethylthiazol-2-amine in the development of new crop protection agents.

Role as a Herbicide Intermediate

The synthesis of methabenzthiazuron involves the reaction of N-Methyl-1,3-Benzothiazol-2-Amine with methyl isocyanate. A similar reaction with N,N-dimethylthiazol-2-amine could lead to novel urea-based herbicides.

Caption: Proposed synthesis of a novel herbicide from N,N-dimethylthiazol-2-amine.

Potential Applications in Materials Science

Corrosion Inhibition for Industrial Metals

Thiazole and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[9] The heteroatoms (nitrogen and sulfur) in the thiazole ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.[9]

The lone pair of electrons on the nitrogen and sulfur atoms of N,N-dimethylthiazol-2-amine can coordinate with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film on the metal surface. The dimethylamino group may further enhance this effect through increased electron density on the ring system.

-

Weight Loss Method:

-

Prepare metal coupons of a standard size and weight.

-

Immerse the coupons in a corrosive medium (e.g., 1M HCl) with and without various concentrations of N,N-dimethylthiazol-2-amine.

-

After a set period, remove, clean, and re-weigh the coupons to determine the corrosion rate and inhibition efficiency.

-

-

Electrochemical Techniques:

-

Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study the effect of the inhibitor on the anodic and cathodic reactions of corrosion.

-

-

Surface Analysis:

-

Employ techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to visualize the protective film formed on the metal surface.

-

Role in Organic Synthesis

A Versatile Building Block

Amines are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules.[10] N,N-dimethylthiazol-2-amine can be a valuable starting material for the synthesis of a wide range of heterocyclic compounds.

Potential as an Organocatalyst